Vicriviroc Malate

Description

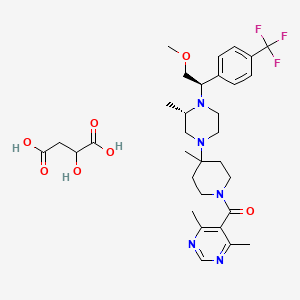

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;2-hydroxybutanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38F3N5O2.C4H6O5/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3;5-2(4(8)9)1-3(6)7/h6-9,18-19,24H,10-17H2,1-5H3;2,5H,1H2,(H,6,7)(H,8,9)/t19-,24-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJIGHNTROUVLT-RIAYWLAYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C.C(C(C(=O)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44F3N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436815 |

Source

|

| Record name | Vicriviroc Malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

667.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

541503-81-5 |

Source

|

| Record name | Vicriviroc Malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Allosteric Inhibition Mechanism of Vicriviroc Malate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of allosteric inhibition by Vicriviroc Malate, a potent antagonist of the C-C chemokine receptor type 5 (CCR5). By binding to a site distinct from the natural ligand binding site, Vicriviroc induces conformational changes in the CCR5 receptor, thereby preventing its interaction with the HIV-1 envelope glycoprotein gp120 and inhibiting viral entry into host cells.[1][2][3] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.

Core Mechanism of Allosteric Inhibition

Vicriviroc is a noncompetitive allosteric antagonist of the CCR5 receptor.[1][2] Its mechanism of action is centered on binding to a small hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface.[1][2] This binding event is distinct from the binding site of the natural CCR5 ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[4][5]

The binding of Vicriviroc to this allosteric site induces a significant conformational change in the extracellular domains of the CCR5 receptor.[1][2] This altered conformation is not recognized by the HIV-1 surface glycoprotein gp120, which is essential for the initial stages of viral entry for R5-tropic HIV-1 strains.[1][3] Consequently, the interaction between gp120 and CCR5 is blocked, preventing the subsequent conformational changes in the viral gp41 protein required for membrane fusion and viral entry into the host cell.[1] Vicriviroc acts as a pure receptor antagonist, meaning it does not activate the receptor's signaling pathways upon binding.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound from various in vitro and clinical studies.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Binding Affinity (Ki) | |||

| CCR5 | 0.8 nM | Competition binding assay vs. [3H]SCH-C | [6] |

| Inhibitory Concentration (IC50) | |||

| MIP-1α-induced Chemotaxis | 0.91 nM | Ba/F3 cells expressing human CCR5 | [6] |

| RANTES-induced Calcium Flux | 16 nM | U-87-CCR5 cells | [6] |

| RANTES-induced GTPγS Binding | 4.2 ± 1.3 nM | Membranes from HTS-hCCR5 cells | [4] |

| Antiviral Efficacy (EC50 & EC90) | |||

| R5-tropic HIV-1 Isolates (Geometric Mean) | EC50: 0.04 - 2.3 nM | Primary Peripheral Blood Mononuclear Cells (PBMCs) | [4] |

| R5-tropic HIV-1 Isolates (Geometric Mean) | EC90: 0.45 - 18 nM | Primary Peripheral Blood Mononuclear Cells (PBMCs) | [4] |

Table 1: In Vitro Activity of this compound

| Clinical Trial | Dosage | Outcome | Reference |

| Phase II (ACTG 5211) | 10 mg and 15 mg daily | Median decrease in viral load of 1.92 and 1.44 log10 copies/mL, respectively, at 48 weeks. | [1] |

| Phase II (VICTOR-E1) | 20 mg and 30 mg daily with OBT | Sustained viral suppression and increased CD4 cell counts at 48 weeks. | [1] |

| Phase III (VICTOR-E3 & E4) | 30 mg daily with OBT | Did not show significant efficacy gains over placebo with OBT. | [7] |

OBT: Optimized Background Therapy

Table 2: Summary of this compound Clinical Trial Data

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of Vicriviroc's mechanism of action are provided below.

CCR5 Competition Binding Assay

This assay measures the binding affinity of Vicriviroc to the CCR5 receptor by competing with a radiolabeled ligand.

-

Materials:

-

Cell membranes from HTS-hCCR5 cells (human CCR5 expressing cells).

-

[3H]SCH-C (radiolabeled competitor).

-

This compound.

-

Binding buffer.

-

Wheat Germ Agglutinin (WGA) Scintillation Proximity Assay (SPA) beads.

-

-

Protocol:

-

Incubate 2 μ g/well of HTS-hCCR5 cell membranes in binding buffer.

-

Add 4 nM [3H]SCH-C to the wells.

-

Add varying concentrations of this compound to the wells.

-

Incubate the mixture to allow for competitive binding.

-

Measure radioligand binding to the membranes using WGA-SPA scintillation.

-

Calculate the compound's affinity (Ki) from the binding IC50 values using the Cheng-Prusoff equation.[8]

-

Calcium Flux Assay

This functional assay determines the antagonist properties of Vicriviroc by measuring its ability to inhibit chemokine-induced intracellular calcium release.

-

Materials:

-

U-87-CCR5 cells (human glioblastoma cell line expressing CD4 and CCR5).

-

Fluo-4 AM (calcium-sensitive dye).

-

RANTES (CCR5 ligand).

-

This compound.

-

96-well plates.

-

FLIPR (Fluorometric Imaging Plate Reader).

-

-

Protocol:

-

Plate U-87-CCR5 cells in 96-well plates and load them with Fluo-4 AM.

-

Add varying concentrations of this compound or buffer alone to the cells.

-

Immediately read the initial calcium signal on the FLIPR.

-

Incubate the cells with the compound for an additional 5 minutes.

-

Add 10 nM RANTES to induce calcium flux.

-

Immediately read the plates again on the FLIPR.

-

Express the data as the percentage of the calcium signal obtained in the presence of the compound compared to the control (RANTES only).[8][9]

-

GTPγS Binding Assay

This assay assesses the ability of Vicriviroc to inhibit G-protein coupling to the CCR5 receptor upon ligand stimulation.

-

Materials:

-

Membranes from HTS-hCCR5 cells.

-

[35S]GTPγS (radiolabeled guanosine triphosphate analog).

-

RANTES.

-

This compound.

-

GDP (Guanosine diphosphate).

-

Binding buffer.

-

-

Protocol:

-

Incubate 4 μ g/well of HTS-hCCR5 cell membranes in binding buffer with varying concentrations of Vicriviroc for 24 hours at 4°C.[8][9]

-

Warm the samples to room temperature and incubate with 3 μM GDP and 1 nM RANTES for 1 hour.[8][9]

-

Add 0.1 nM [35S]GTPγS and continue the incubation for another hour.[8][9]

-

Measure the amount of [35S]GTPγS bound to the membranes via WGA-SPA scintillation.[8][9]

-

PhenoSense HIV-1 Entry Assay

This assay measures the antiviral activity of Vicriviroc against different HIV-1 isolates.

-

Materials:

-

HEK293 cells (for pseudovirus production).

-

HIV-1 genomic vector with a luciferase reporter gene.

-

Envelope expression vectors for different HIV-1 strains.

-

U87-CD4-CCR5 target cells.

-

This compound.

-

Luciferase assay reagent.

-

-

Protocol:

-

Co-transfect HEK293 cells with the HIV-1 genomic vector and an envelope expression vector to produce pseudoviruses.

-

Harvest the virus stocks 48 hours after transfection.

-

Inoculate U87-CD4-CCR5 target cells with the pseudoviruses in the presence of serial dilutions of Vicriviroc.

-

After 72 hours of incubation, measure the luciferase activity in the target cells.

-

Calculate the percent inhibition of viral entry based on the reduction in luciferase activity in the presence of the drug compared to the no-drug control.[4]

-

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows related to the mechanism of action of this compound.

References

- 1. Vicriviroc - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. V3 determinants of HIV-1 escape from the CCR5 inhibitors Maraviroc and Vicriviroc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Allosteric and Orthosteric Sites in CC Chemokine Receptor (CCR5), a Chimeric Receptor Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Vicriviroc plus optimized background therapy for treatment-experienced subjects with CCR5 HIV-1 infection: final results of two randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Discovery and development of Vicriviroc Malate

An in-depth technical guide on the discovery and development of Vicriviroc Malate for researchers, scientists, and drug development professionals.

Abstract

Vicriviroc (formerly SCH 417690) is a potent, orally bioavailable small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] Developed by Schering-Plough, it was identified as a promising candidate for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][3] Vicriviroc functions as an entry inhibitor, allosterically binding to the CCR5 co-receptor and preventing the entry of R5-tropic HIV-1 into host cells.[4][5][6] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and resistance profile of this compound. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and processes.

Discovery of Vicriviroc

The development of CCR5 antagonists as a therapeutic strategy for HIV-1 was spurred by the observation that individuals with a homozygous 32-base-pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to infection by R5-tropic HIV-1 strains.[1] The initial lead compound identified by Schering-Plough was SCH-C (SCH 351125), one of the first small-molecule CCR5 antagonists.[1][2] While SCH-C demonstrated effective inhibition of HIV-1 replication, its development was hampered by a dose-dependent prolongation of the corrected cardiac QT interval (QTc).[1][7]

This led to a search for alternative compounds with improved antiviral and pharmacokinetic properties.[1] Vicriviroc was discovered through high-throughput screening and extensive structure-activity relationship (SAR) analysis of a series of piperizine core compounds.[1][2] It exhibited improved antiviral potency and a more favorable safety profile compared to SCH-C, notably a diminished affinity for the human ether a-go-go related gene (hERG) ion channel, suggesting a reduced potential for cardiac effects.[2][3][7]

Table 1: Chemical and Physical Properties of Vicriviroc

| Property | Value | Reference |

| IUPAC Name | 5-({4-[(3S)-4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine | [1] |

| Other Names | SCH 417690, SCH-D, MK-7690 | [1][8] |

| Chemical Formula | C₂₈H₃₈F₃N₅O₂ | [1][6] |

| Molar Mass | 533.629 g/mol | [1] |

| CAS Number | 306296-47-9 (free base) | [1] |

| 599179-03-0 (maleate) | [1] |

Mechanism of Action

HIV-1 entry into a target T-cell or macrophage is a multi-step process. The viral surface glycoprotein gp120 first binds to the primary CD4 receptor on the host cell.[1] This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4.[1][9] R5-tropic strains of HIV-1, which are most common, particularly in early-stage infection, utilize the CCR5 co-receptor.[10] The binding of gp120 to CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral core into the cell.[1]

Vicriviroc is a noncompetitive, allosteric antagonist of CCR5.[1][4] It does not compete with the natural chemokine ligands for the binding site. Instead, it binds to a small hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface.[1][4][6] This binding event induces a conformational change in the extracellular loops of CCR5, which prevents the V3 loop of gp120 from interacting with the co-receptor.[11] By blocking this critical interaction, Vicriviroc effectively inhibits the entry of R5-tropic HIV-1 into the cell.[4][5]

References

- 1. Vicriviroc - Wikipedia [en.wikipedia.org]

- 2. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. CCR5 Antagonist | NIH [clinicalinfo.hiv.gov]

- 6. Vicriviroc | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. researchgate.net [researchgate.net]

- 8. Vicriviroc | C28H38F3N5O2 | CID 3009355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CCR5 inhibitors: Emerging promising HIV therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HIV-1 Entry, Inhibitors, and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Vicriviroc Malate: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc (formerly known as SCH 417690 or SCH-D) is a potent, orally bioavailable, non-competitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] Developed by Schering-Plough, Vicriviroc was investigated for the treatment of HIV-1 infection.[2] By binding to the CCR5 co-receptor, Vicriviroc blocks the entry of R5-tropic HIV-1 into host cells, a critical step in the viral lifecycle.[1][2] This document provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of Vicriviroc Malate, summarizing key data and experimental methodologies from various clinical and preclinical studies.

Mechanism of Action

Vicriviroc functions by binding to a small hydrophobic pocket located between the transmembrane helices of the CCR5 receptor on the extracellular side.[1][2] This allosteric binding induces a conformational change in the CCR5 receptor, which in turn prevents the viral envelope glycoprotein gp120 from attaching to the cell.[2] This disruption of the gp120-CCR5 interaction is the pivotal mechanism that inhibits viral entry.[2]

Pharmacokinetics

Vicriviroc exhibits a pharmacokinetic profile that supports once-daily dosing.[3][4] It is rapidly absorbed, and its metabolism is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5][6]

Absorption and Distribution

Following oral administration, Vicriviroc is readily absorbed. In preclinical studies, it demonstrated excellent oral bioavailability in both rats and monkeys.[7] Clinical trials in humans confirmed its rapid absorption.[4] A two-compartment model with first-order absorption and elimination has been used to describe its pharmacokinetic profile.[8] The estimated absorption rate constant (Ka) was 0.31 hr⁻¹, the central volume of distribution was 41.3 L, and the peripheral volume of distribution was 662 L.[8]

Metabolism and Excretion

Vicriviroc is a substrate for CYP3A4.[6] Co-administration with potent CYP3A4 inhibitors, such as ritonavir, can significantly increase Vicriviroc plasma concentrations, which allows for once-daily dosing.[6][9] Conversely, CYP3A4 inducers like efavirenz can decrease its plasma levels.[9] The plasma half-life of Vicriviroc in humans has been reported to be between 28 and 33 hours.[4]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Vicriviroc from various studies.

Table 1: Single and Multiple Dose Pharmacokinetics in HIV-infected Adults

| Dose | Cmax (ng/mL) | AUC (ng*hr/mL) | T1/2 (hours) | Reference |

| 10 mg b.i.d. | - | - | 28-33 | [4] |

| 25 mg b.i.d. | - | - | 28-33 | [4] |

| 50 mg b.i.d. | - | - | 28-33 | [4] |

Table 2: Population Pharmacokinetic Parameters [8]

| Parameter | Value | Unit |

| Absorption Rate Constant (Ka) | 0.31 | hr⁻¹ |

| Clearance (CL/F) | 3.5 | L/h |

| Inter-compartmental Clearance (Q/F) | 29.5 | L/h |

| Central Volume of Distribution (Vc/F) | 41.3 | L |

| Peripheral Volume of Distribution (Vp/F) | 662 | L |

Table 3: Effect of Ritonavir on Vicriviroc Pharmacokinetics [9]

| Vicriviroc Regimen | Cmax Increase | AUC Increase |

| With Ritonavir alone | 278% | 582% |

| With Efavirenz and Ritonavir | 196% | 384% |

Pharmacodynamics

The pharmacodynamic effect of Vicriviroc is directly linked to its ability to inhibit HIV-1 entry. This is quantified by its in vitro antiviral activity and the in vivo virologic response observed in clinical trials.

In Vitro Antiviral Activity

Vicriviroc has demonstrated potent, broad-spectrum activity against various R5-tropic HIV-1 isolates, including those resistant to other classes of antiretroviral drugs.[7][10]

Table 4: In Vitro Activity of Vicriviroc

| Parameter | Value | Cell Type/Assay | Reference |

| IC50 | 0.91 nM | CCR5 binding | [11] |

| EC50 Range | 0.04 - 2.3 nM | PBMC infection assay | [7] |

| EC90 Range | 0.45 - 18 nM | PBMC infection assay | [7] |

| IC50 (RANTES-induced Ca²⁺ release) | 16 nM | U-87-CCR5 cells | [11] |

| IC50 (RANTES-induced GTPγS binding) | 4.2 nM | HTS-hCCR5 cell membranes | [11] |

In Vivo Virologic Response

Clinical studies have established a clear relationship between Vicriviroc plasma concentrations and its antiretroviral effect.[12][13] Higher trough concentrations (Cmin) are associated with a greater reduction in HIV-1 RNA levels.[12][13]

Table 5: Pharmacokinetic/Pharmacodynamic Relationship in Treatment-Experienced Patients (ACTG 5211) [12][13]

| PK Parameter | Breakpoint | Mean HIV-1 RNA Decrease at Week 2 |

| Cmin | > 54 ng/mL | 1.35 log10 copies/mL |

| Cmin | < 54 ng/mL | 0.76 log10 copies/mL |

| AUC | > 1460 ng*hr/mL | - |

In the ACTG 5211 study, 70% of subjects with a Cmin greater than 54 ng/mL experienced a viral load drop of more than 1 log10 copies/mL, compared to 44% of subjects with a Cmin below this threshold.[12][13]

Experimental Protocols

Quantification of Vicriviroc in Plasma

A validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed to determine Vicriviroc concentrations in plasma samples.[8] The typical range of this assay is 0.5 to 1000 ng/mL.[8]

Antiviral Activity Assays

PBMC Infection Assay: The antiviral activity of Vicriviroc against various HIV-1 isolates is evaluated using peripheral blood mononuclear cell (PBMC) infection assays.[7] Pooled PBMCs from healthy donors are infected with different HIV-1 isolates in the presence of serial dilutions of Vicriviroc. The 50% and 90% effective concentrations (EC50 and EC90) are then calculated.[7]

PhenoSense HIV-1 Entry Assay: This assay is used to assess the activity of Vicriviroc against drug-resistant HIV-1 strains.[7] It involves generating pseudoviruses containing reverse transcriptase and protease genes from treatment-experienced patients. These pseudoviruses are then used to infect U87-CD4-CCR5 target cells in the presence of Vicriviroc. The level of infection is determined by measuring luciferase activity in the target cells.[7]

CCR5 Functional Assays

The antagonistic activity of Vicriviroc on the CCR5 receptor is confirmed through several functional assays:

-

Chemotaxis Assay: This assay measures the ability of Vicriviroc to inhibit the migration of CCR5-expressing cells (e.g., Ba/F3-CCR5) towards a chemokine ligand like MIP-1α.[7][14]

-

Calcium Flux Assay: In CCR5-expressing cells (e.g., U-87-CCR5), the binding of a chemokine agonist triggers an increase in intracellular calcium. This assay measures the ability of Vicriviroc to block this calcium release in response to a ligand such as RANTES.[7][14]

-

GTPγS Binding Assay: This assay assesses the inhibition of G-protein coupling to the CCR5 receptor. Cell membranes expressing CCR5 are incubated with Vicriviroc before the addition of a radiolabeled GTP analog ([³⁵S]GTPγS) and a CCR5 ligand. The antagonist activity is determined by the reduction in [³⁵S]GTPγS binding.[7][14]

Drug Interactions

As Vicriviroc is a CYP3A4 substrate, its pharmacokinetics are susceptible to interactions with drugs that inhibit or induce this enzyme.[2][15]

-

CYP3A4 Inhibitors: Co-administration with potent inhibitors like ritonavir, atazanavir, and darunavir significantly increases Vicriviroc exposure, necessitating dose adjustments or careful monitoring.[9][15]

-

CYP3A4 Inducers: Concomitant use with inducers such as efavirenz can lead to a substantial reduction in Vicriviroc plasma concentrations, potentially compromising its efficacy.[9]

-

Other Antiretrovirals: Studies have shown no clinically relevant pharmacokinetic interactions between Vicriviroc and other antiretrovirals like zidovudine/lamivudine and tenofovir disoproxil fumarate.[15]

Resistance

The development of resistance to Vicriviroc has been observed in some patients.[16][17] Resistance is primarily associated with mutations in the V3 loop of the HIV-1 gp120 envelope protein, which can alter the way the virus interacts with the CCR5 receptor, allowing it to bypass the inhibitory effects of the drug.[16] In some cases, resistant viruses have shown enhanced replication in the presence of Vicriviroc.[16]

Conclusion

This compound is a CCR5 antagonist with a well-characterized pharmacokinetic and pharmacodynamic profile. Its mechanism of action, involving the allosteric inhibition of HIV-1 entry, provides a unique therapeutic target. While its development for treatment-experienced patients was halted due to not meeting primary efficacy endpoints in late-stage trials, the extensive data gathered from its clinical and preclinical evaluation offer valuable insights for the development of future CCR5 antagonists and other entry inhibitors.[18] The clear relationship between plasma concentrations and antiviral response underscores the importance of pharmacokinetic monitoring and dose optimization in the clinical application of such agents.

References

- 1. Vicriviroc - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Vicriviroc: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral activity, pharmacokinetics and safety of vicriviroc, an oral CCR5 antagonist, during 14-day monotherapy in HIV-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vicriviroc, a CCR5 receptor antagonist for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PHARMACOKINETIC/PHARMACODYNAMIC MODELING OF THE ANTIRETROVIRAL ACTIVITY OF THE CCR5 ANTAGONIST VICRIVIROC IN TREATMENT EXPERIENCED HIV-INFECTED SUBJECTS (ACTG PROTOCOL 5211) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hivclinic.ca [hivclinic.ca]

- 10. Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 13. Pharmacokinetic/pharmacodynamic modeling of the antiretroviral activity of the CCR5 antagonist Vicriviroc in treatment experienced HIV-infected subjects (ACTG protocol 5211) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetic interaction of vicriviroc with other antiretroviral agents: results from a series of fixed-sequence and parallel-group clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vivo emergence of vicriviroc resistance in a human immunodeficiency virus type 1 subtype C-infected subject - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Vicriviroc Resistance Decay and Relative Replicative Fitness in HIV-1 Clinical Isolates under Sequential Drug Selection Pressures - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

In Vitro Antiviral Spectrum of Vicriviroc Malate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc Malate, a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5), represents a significant advancement in the development of HIV-1 entry inhibitors.[1][2] By binding to the CCR5 co-receptor on host cells, Vicriviroc induces a conformational change that prevents the interaction between the viral envelope glycoprotein gp120 and the host cell, thereby blocking the entry of CCR5-tropic (R5-tropic) HIV-1 strains.[1][3] This technical guide provides an in-depth overview of the in vitro antiviral spectrum of this compound, detailing its activity against a broad range of HIV-1 isolates, its mechanism of action, and the experimental protocols used for its evaluation.

Quantitative Antiviral Activity

Vicriviroc demonstrates potent antiviral activity against a wide array of R5-tropic HIV-1 isolates, including various genetic clades and strains resistant to other classes of antiretroviral drugs.[2][4] Its efficacy is typically measured by the 50% effective concentration (EC50) and 90% effective concentration (EC90), which represent the drug concentrations required to inhibit 50% and 90% of viral replication in vitro, respectively. The 50% inhibitory concentration (IC50) is also used to describe its potency in functional assays.

Table 1: In Vitro Anti-HIV-1 Activity of Vicriviroc Against Laboratory Strains and Clinical Isolates

| HIV-1 Isolate/Clade | Assay Type | EC50 (nM) Range | EC90 (nM) Range | Reference |

| Panel of 30 R5-tropic isolates (diverse clades) | Cell-based assay | 0.04 - 2.3 | 0.45 - 18 | [2][4][5] |

| Clade G (RU570, resistant to SCH-C) | Cell-based assay | - | 16 | [4][5] |

| Wild-type (WT) control virus | PhenoSense Assay | Comparable to WT | - | [2] |

Table 2: In Vitro Activity of Vicriviroc Against Drug-Resistant HIV-1 Strains

| Virus Phenotype | Resistance Mutations | EC50 (nM) | Fold Change vs. WT | Reference |

| Reverse Transcriptase Inhibitor (RTI) Resistant | Various | Comparable to WT | <2 | [2] |

| Protease Inhibitor (PRI) Resistant | Various | Comparable to WT | <2 | [2] |

| Multidrug Resistant (MDR) | Various | Comparable to WT | <2 | [2] |

| Enfuvirtide (Fusion Inhibitor) Resistant | gp41 V38A | Similar to WT | <2 | [2] |

| Enfuvirtide (Fusion Inhibitor) Resistant | gp41 G36D + V28M | Similar to WT | <2 | [2] |

Table 3: Functional Inhibitory Activity of Vicriviroc

| Assay Type | Ligand | IC50 (nM) | Reference |

| CCR5 Binding Affinity (Ki) | - | 0.8 | [4] |

| MIP-1α induced migration | MIP-1α | 0.91 | [4] |

| RANTES-induced intracellular calcium release | RANTES | 16 | [4] |

| RANTES-induced GTPγS binding | RANTES | 4.2 | [4] |

| Chemotaxis Inhibition | MIP-1α | < 1 | [2] |

Mechanism of Action: CCR5 Antagonism

Vicriviroc functions as a noncompetitive allosteric antagonist of the CCR5 receptor.[1] It binds to a hydrophobic pocket within the transmembrane helices of CCR5, distinct from the binding site of the natural chemokine ligands.[1] This binding event induces a conformational change in the extracellular loops of the CCR5 receptor, which are critical for the interaction with the V3 loop of the HIV-1 gp120 envelope protein.[1] By altering the receptor's shape, Vicriviroc effectively prevents the gp120-CCR5 binding step, a crucial prerequisite for the subsequent conformational changes in gp41 that lead to the fusion of the viral and cellular membranes.[1] Consequently, the virus is unable to enter and infect the host cell. Vicriviroc is specific for R5-tropic viruses and does not show activity against viruses that use the CXCR4 co-receptor (X4-tropic) or both co-receptors (dual/mixed-tropic).[2][4]

Experimental Protocols

The in vitro antiviral activity and mechanism of action of Vicriviroc have been characterized using a variety of standardized assays. Below are detailed methodologies for key experiments.

Peripheral Blood Mononuclear Cell (PBMC) Antiviral Assay

This assay assesses the ability of a compound to inhibit HIV-1 replication in primary human immune cells.

Methodology:

-

Cell Isolation and Preparation:

-

Isolate PBMCs from the whole blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation.

-

Stimulate the PBMCs with phytohemagglutinin (PHA) at a concentration of 5 µg/ml and interleukin-2 (IL-2) at 50 U/ml for 3 to 7 days in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).[2]

-

After stimulation, wash the cells and resuspend them at a concentration of 4 × 10^6 cells/ml in complete medium containing 50 U/ml IL-2.[2]

-

-

Compound Preparation and Cell Treatment:

-

Viral Infection:

-

Post-Infection Culture and Analysis:

-

Wash the cells to remove the viral inoculum and un-bound compound.

-

Resuspend the cells in fresh medium containing the appropriate concentration of Vicriviroc and culture for 7 days.

-

On day 7 post-infection, collect the culture supernatants and quantify the amount of viral replication, typically by measuring the reverse transcriptase (RT) activity or p24 antigen concentration using an ELISA-based method.

-

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each drug concentration relative to the virus control (no drug).

-

Determine the EC50 and EC90 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Chemotaxis Assay

This assay measures the ability of Vicriviroc to block the migration of CCR5-expressing cells towards a chemokine ligand, such as MIP-1α (CCL3).

Methodology:

-

Cell Preparation:

-

Use a cell line that stably expresses recombinant human CCR5, for example, a mouse Ba/F3 cell line.[2]

-

Wash and resuspend the cells in assay buffer.

-

-

Assay Setup:

-

Cell Migration:

-

Add the cell suspensions to the upper wells of the chemotaxis chamber, on top of the filter.

-

Incubate the plate to allow for cell migration towards the chemokine in the lower chamber.

-

-

Quantification of Migration:

-

After the incubation period, quantify the number of cells that have migrated through the filter into the lower chamber. This can be done using a cell viability assay, such as the Cell Titer-Glo Luminescent Cell Viability Assay.[6]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cell migration for each concentration of Vicriviroc compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the drug concentration.

-

Calcium Flux Assay

This functional assay determines if Vicriviroc acts as an antagonist by measuring its ability to inhibit the intracellular calcium mobilization induced by a CCR5 ligand like RANTES (CCL5).

Methodology:

-

Cell Preparation:

-

Use a cell line expressing CCR5, such as U-87-CCR5 cells.[2]

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Assay Procedure:

-

Plate the dye-loaded cells in a 96-well plate.

-

Add various concentrations of Vicriviroc or buffer alone to the wells.

-

Measure the initial fluorescence signal using a fluorescence plate reader (e.g., FLIPR).[7]

-

After a short incubation (e.g., 5 minutes), add the CCR5 ligand RANTES (e.g., at 10 nM) to stimulate the cells.[7]

-

Immediately measure the fluorescence again to detect the calcium flux.

-

-

Data Analysis:

-

Calculate the calcium signal as the difference between the maximum fluorescence after ligand addition and the minimum fluorescence before.

-

Determine the percentage of inhibition of the calcium signal for each Vicriviroc concentration relative to the control (RANTES only).

-

Calculate the IC50 value from the dose-response curve. To check for agonist activity, wells treated with Vicriviroc alone are compared to background controls.[2]

-

Conclusion

This compound exhibits a potent and broad-spectrum in vitro antiviral activity specifically against R5-tropic HIV-1. Its mechanism as a CCR5 antagonist makes it effective against viral strains that are resistant to other antiretroviral drug classes. The experimental protocols outlined in this guide provide a framework for the continued evaluation of Vicriviroc and other CCR5 antagonists in the drug development pipeline. The comprehensive data underscores the potential of Vicriviroc as a valuable component of antiretroviral therapy.

References

- 1. Vicriviroc - Wikipedia [en.wikipedia.org]

- 2. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. selleckchem.com [selleckchem.com]

- 5. selleck.co.jp [selleck.co.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Structural-Activity Relationship of Vicriviroc Analogues: A Deep Dive into CCR5 Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc, a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), represents a significant advancement in the development of HIV-1 entry inhibitors.[1][2] As the primary co-receptor for the entry of R5-tropic HIV-1 strains into host cells, CCR5 is a critical target for antiretroviral therapy.[3] The journey from early lead compounds to the clinical development of Vicriviroc is a compelling case study in medicinal chemistry, highlighting the importance of understanding the structural-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the SAR of Vicriviroc and its analogues, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks.

Mechanism of Action: Blocking the Gateway for HIV-1

The lifecycle of HIV-1 begins with the virus binding to the CD4 receptor on the surface of a host T-cell.[4] This initial binding triggers a conformational change in the viral envelope glycoprotein gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[3][4] For R5-tropic viruses, this co-receptor is CCR5. The subsequent interaction between gp120 and CCR5 initiates further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the entry of the viral capsid into the cell.[4]

Vicriviroc and its analogues function as non-competitive allosteric antagonists of the CCR5 receptor.[4][5] They bind to a hydrophobic pocket within the transmembrane helices of CCR5, inducing a conformational change in the receptor that prevents its interaction with gp120.[4] This blockade effectively prevents the virus from entering and infecting the host cell.[2][5]

Core Structures and the Evolution of Vicriviroc Analogues

The development of Vicriviroc originated from earlier screening efforts that identified SCH-C, one of the first small-molecule CCR5 antagonists.[1][4] SCH-C, an oxime piperidine compound, showed promise but was ultimately discontinued due to a dose-dependent prolongation of the corrected cardiac QT interval (QTc), likely due to off-target effects on the hERG ion channel.[1][6]

This led to further structure-activity relationship (SAR) analyses and high-throughput screening, which identified Vicriviroc (formerly SCH 417690) from a series of piperazine core compounds.[1][4] Vicriviroc maintained the potent anti-HIV activity of SCH-C while demonstrating a significantly improved safety profile, particularly with reduced affinity for the hERG ion channel.[1]

The core of Vicriviroc consists of a central piperazine ring linked to a 4,6-dimethylpyrimidine group and a substituted piperidine moiety. SAR studies have extensively explored modifications at various positions to optimize antiviral potency, metabolic stability, and oral bioavailability.[6][7]

Quantitative Structural-Activity Relationship Data

The potency and efficacy of Vicriviroc and its analogues have been quantified through various in vitro assays. The following tables summarize key data comparing Vicriviroc to its predecessor, SCH-C, and illustrating its broad activity against various HIV-1 isolates.

Table 1: Antiviral Potency of Vicriviroc against Diverse R5-Tropic HIV-1 Isolates This table summarizes the potent activity of Vicriviroc against a panel of 30 different R5-tropic HIV-1 isolates from various genetic clades.

| Parameter | Geometric Mean Range |

| EC50 (nM) | 0.04 - 2.3 |

| EC90 (nM) | 0.45 - 18 |

| Data sourced from PBMC infection assays.[1] |

Table 2: Comparative Antiviral Activity of Vicriviroc and SCH-C Under identical experimental conditions, Vicriviroc consistently demonstrated superior potency compared to SCH-C against all tested HIV-1 isolates.

| HIV-1 Isolate | Potency Improvement (Fold-change vs. SCH-C) |

| Panel of R5-tropic isolates | 2- to 40-fold more potent |

| Data represents the geometric mean EC50s from PBMC infection assays.[1][8] |

Table 3: Comparative CCR5 Binding Affinity Competition binding assays reveal that Vicriviroc's improved antiviral potency is correlated with a higher binding affinity for the CCR5 receptor compared to SCH-C.

| Compound | CCR5 Binding Affinity |

| Vicriviroc | Higher Affinity |

| SCH-C | Lower Affinity |

| Finding confirmed through competition binding assays.[1][2] |

Experimental Protocols

The characterization of Vicriviroc analogues relies on a suite of standardized in vitro assays to determine antiviral activity, receptor binding, and functional antagonism.

References

- 1. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Laboratory Testing: Co-Receptor Tropism Assays | NIH [clinicalinfo.hiv.gov]

- 4. Vicriviroc - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. researchgate.net [researchgate.net]

- 7. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Vicriviroc Malate and the CCR5-delta32 Mutation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of vicriviroc malate, a noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5), and its relationship with the CCR5-delta32 (CCR5-Δ32) mutation. Vicriviroc was developed by Schering-Plough as an entry inhibitor for HIV-1.[1] The CCR5 receptor is the primary coreceptor for most initial HIV-1 transmissions, making it a critical target for antiretroviral therapy.[2][3] The naturally occurring CCR5-Δ32 mutation, which confers resistance to HIV-1 infection in homozygous individuals, provides a compelling rationale for the development of CCR5 antagonists like vicriviroc.[2][4][5] This document details the mechanism of action of vicriviroc, summarizes key quantitative data from clinical and preclinical studies, outlines relevant experimental protocols, and visualizes the associated biological pathways and experimental workflows.

This compound: Mechanism of Action and Pharmacokinetics

Vicriviroc is a pyrimidine-based compound that functions as a CCR5 entry inhibitor.[1] It binds to a small hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface.[1] This allosteric binding induces a conformational change in the extracellular loops of the CCR5 receptor, which prevents the HIV-1 envelope glycoprotein gp120 from binding to it. Consequently, the virus is unable to enter and infect the host cell.[6]

Quantitative Data: Binding Affinity and Antiviral Activity

Vicriviroc demonstrates potent activity against a wide range of R5-tropic HIV-1 isolates, including those resistant to other classes of antiretroviral drugs.[7][8] The following tables summarize key quantitative data related to its binding affinity and antiviral efficacy.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (Chemotaxis) | 0.91 nM | Ba/F3 cells expressing human CCR5 (inhibition of MIP-1α induced migration) | [7] |

| IC50 (Calcium Release) | 16 nM | U-87-CCR5 cells (inhibition of RANTES-induced release) | [7] |

| IC50 (GTPγS Binding) | 4.2 nM | HTS-hCCR5 cell membranes (inhibition of RANTES-induced binding) | [7] |

| Ki (Competition Binding) | 0.8 nM | Competition with SCH-C | [7] |

| HIV-1 Isolates | EC50 Range | EC90 Range | Reference |

| Panel of 30 R5-tropic isolates | 0.04 nM - 2.3 nM | 0.45 nM - 18 nM | [7] |

| Clade G Russian isolate RU570 | - | 16 nM | [7] |

Pharmacokinetics

Vicriviroc is orally administered and has a pharmacokinetic profile that supports once-daily dosing.[1][9][10] Its half-life is approximately 28-33 hours.[10] The metabolism of vicriviroc can be influenced by other drugs, particularly those that affect the cytochrome P450 3A4 (CYP3A4) enzyme system.[11] For instance, co-administration with ritonavir, a potent CYP3A4 inhibitor, significantly increases vicriviroc's plasma concentrations.[11][12]

| Co-administered Drug | Effect on Vicriviroc Cmax | Effect on Vicriviroc AUC | Reference |

| Efavirenz | 67% decrease | 81% decrease | [12] |

| Ritonavir | 278% increase | 582% increase | [12] |

| Lopinavir/Ritonavir | 234% increase | 424% increase | [12] |

The CCR5-delta32 Mutation: Natural Resistance to HIV-1

The CCR5-Δ32 mutation is a 32-base-pair deletion in the CCR5 gene.[13] This deletion results in a truncated, nonfunctional protein that is not expressed on the cell surface.[4][5][13]

-

Homozygous individuals (Δ32/Δ32) lack functional CCR5 receptors and are highly resistant to infection by R5-tropic HIV-1 strains.[2][4][13]

-

Heterozygous individuals (+/Δ32) have a reduced number of functional CCR5 receptors on their cell surfaces.[4][13] While still susceptible to infection, they tend to have lower viral loads and a slower progression to AIDS, typically by 2-3 years.[4][13]

The prevalence of the CCR5-Δ32 allele is highest in individuals of Northern European descent, with an allele frequency of about 10%.[14][15] Homozygosity is found in approximately 1% of this population.[4]

Clinical Trials of Vicriviroc

Vicriviroc has undergone several clinical trials to evaluate its safety and efficacy. While it showed promise in early-phase trials, it did not meet its primary efficacy endpoints in late-stage trials for treatment-experienced patients, leading Merck to not pursue regulatory approval for this indication.[1]

Phase II Trials

A Phase II trial (ACTG 5211) in treatment-experienced patients demonstrated significant antiviral activity.[1]

| Vicriviroc Dose | Median Decrease in Viral Load (log10 copies/mL) | Median Increase in CD4 Count (cells/µL) | % Undetectable Virus (<50 copies/mL) at 48 weeks | Reference |

| 10 mg | 1.92 | 130 | 37% | [1] |

| 15 mg | 1.44 | 96 | 27% | [1] |

| Placebo | - | - | 11% | [1] |

Another Phase II study in treatment-naive patients was discontinued due to a higher rate of virologic failure in the vicriviroc arms compared to the efavirenz control arm, possibly due to the vicriviroc dosage being too low.[1][16]

Phase III Trials

Two identical Phase III trials (VICTOR-E3 and VICTOR-E4) in treatment-experienced patients failed to show a significant efficacy gain when vicriviroc was added to an optimized background therapy (OBT) compared to placebo plus OBT.[17]

| Treatment Group | % of Subjects with <50 copies/mL HIV RNA at Week 48 | p-value | Reference |

| Vicriviroc + OBT | 64% | 0.6 | [17] |

| Placebo + OBT | 62% | - | [17] |

However, a sub-analysis of patients receiving two or fewer active drugs in their OBT showed a higher response rate in the vicriviroc group (70%) compared to the placebo group (55%, p=0.02).[17]

Experimental Protocols

CCR5 Binding and Functional Assays

Several in vitro bioassays are used to characterize the activity of CCR5 antagonists.[18]

a) RANTES-Binding Assay (Competitive Displacement): [18]

-

Cell Culture: Use HEK293 cells engineered to express high levels of human CCR5.

-

Radioligand Preparation: Utilize a radiolabeled CCR5 ligand such as [¹²⁵I]-RANTES, [¹²⁵I]-MIP-1α, or [¹²⁵I]-MIP-1β.

-

Competition: Incubate the CCR5-expressing cells with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., vicriviroc).

-

Measurement: Measure the displacement of the radioligand by the test compound using a scintillation counter.

-

Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the radioligand binding.

b) Calcium Mobilization Assay: [18]

-

Cell Preparation: Load CCR5-expressing cells (e.g., U-87-CCR5) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Antagonist Incubation: Incubate the loaded cells with the CCR5 antagonist (vicriviroc) at various concentrations.

-

Ligand Stimulation: Stimulate the cells with a CCR5 agonist (e.g., RANTES).

-

Measurement: Measure the change in intracellular calcium concentration using a fluorometer. A successful antagonist will block the calcium flux induced by the agonist.

-

Analysis: Determine the IC50 of the antagonist for inhibiting the calcium signal.

c) GTPγS Binding Assay:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing CCR5 (e.g., HTS-hCCR5 cells).

-

Incubation: Incubate the membranes with the test compound (vicriviroc) at various concentrations.

-

Stimulation: Add a CCR5 agonist (e.g., RANTES) and a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Measurement: Measure the amount of [³⁵S]GTPγS bound to the G-proteins coupled to the CCR5 receptor using a scintillation counter.

-

Analysis: An antagonist will inhibit the agonist-induced binding of [³⁵S]GTPγS, and the IC50 can be calculated.

HIV-1 Entry and Replication Assays

a) PhenoSense™ Assay (or similar pseudovirus entry assay): [8]

-

Vector Construction: Create pseudoviruses by co-transfecting HEK293 cells with an HIV-1 genomic vector that lacks the env gene but contains a reporter gene (e.g., luciferase) and an expression vector containing the env gene from a specific HIV-1 isolate.

-

Target Cell Preparation: Use a cell line that expresses CD4 and CCR5 (e.g., U87-CD4-CCR5 cells).

-

Infection: Infect the target cells with the pseudoviruses in the presence of varying concentrations of the CCR5 antagonist.

-

Measurement: After a set incubation period (e.g., 48-72 hours), measure the reporter gene expression (e.g., luciferase activity).

-

Analysis: Calculate the EC50 and EC90 values, representing the drug concentrations required to inhibit viral entry by 50% and 90%, respectively.

Visualizations

Signaling Pathways and Mechanisms

Caption: HIV-1 entry mechanism and the inhibitory action of vicriviroc.

Caption: Simplified CCR5 signaling pathway upon ligand or HIV-1 gp120 binding.

Experimental and Logical Workflows

Caption: High-level workflow for the discovery and development of a CCR5 antagonist.

Caption: Logical relationship between CCR5-Δ32 genotype, phenotype, and HIV-1 susceptibility.

Resistance to Vicriviroc

Resistance to vicriviroc can emerge through several mechanisms. One primary mechanism involves mutations in the V3 loop of the HIV-1 gp120 envelope protein.[19][20][21] These mutations can allow the virus to utilize the vicriviroc-bound conformation of CCR5 for entry, albeit often with reduced efficiency.[22] In some cases, resistance can also develop through a switch in coreceptor usage from CCR5 to CXCR4 (tropism switch), although this is considered less common.[23] Studies have shown that multiple mutations in the V3 loop are often required for complete resistance.[20][21]

Conclusion

This compound is a potent CCR5 antagonist that effectively inhibits the entry of R5-tropic HIV-1 into host cells. Its development was underpinned by the understanding of the crucial role of the CCR5 coreceptor in HIV-1 transmission, a role highlighted by the natural resistance conferred by the CCR5-Δ32 mutation. While vicriviroc demonstrated significant antiviral activity in early clinical trials, it did not meet the primary endpoints in later-stage studies for treatment-experienced patients. Nevertheless, the study of vicriviroc has provided valuable insights into the mechanisms of HIV-1 entry, the development of resistance to CCR5 antagonists, and the therapeutic potential of targeting host-cell factors in the management of HIV-1 infection. The data and methodologies presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and HIV research.

References

- 1. Vicriviroc - Wikipedia [en.wikipedia.org]

- 2. CCR5Δ32 mutation and HIV infection: basis for curative HIV therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. C-C chemokine receptor type five (CCR5): An emerging target for the control of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. CCR5: From Natural Resistance to a New Anti-HIV Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vicriviroc: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral activity, pharmacokinetics and safety of vicriviroc, an oral CCR5 antagonist, during 14-day monotherapy in HIV-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Three-Year Safety and Efficacy of Vicriviroc, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hivclinic.ca [hivclinic.ca]

- 13. pulsus.com [pulsus.com]

- 14. thebodypro.com [thebodypro.com]

- 15. The Geographic Spread of the CCR5 Δ32 HIV-Resistance Allele | PLOS Biology [journals.plos.org]

- 16. jwatch.org [jwatch.org]

- 17. Vicriviroc plus optimized background therapy for treatment-experienced subjects with CCR5 HIV-1 infection: final results of two randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Vicriviroc Resistance Decay and Relative Replicative Fitness in HIV-1 Clinical Isolates under Sequential Drug Selection Pressures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Clinical resistance to vicriviroc through adaptive V3 loop mutations in HIV-1 subtype D gp120 that alter interactions with the N-terminus and ECL2 of CCR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Evolution of CCR5 antagonist resistance in an HIV-1 subtype C clinical isolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inefficient entry of vicriviroc-resistant HIV-1 via the inhibitor-CCR5 complex at low cell surface CCR5 densities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Vicriviroc Malate in Calcium Flux Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc malate is a potent and selective, noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] CCR5 is a G-protein coupled receptor (GPCR) that functions as a co-receptor for the entry of R5-tropic strains of Human Immunodeficiency Virus-1 (HIV-1) into host cells.[1][3][4] In addition to its role in HIV-1 pathogenesis, CCR5 is the natural receptor for chemokines such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4), which are involved in leukocyte trafficking and inflammatory responses. Vicriviroc binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the binding of both HIV-1 gp120 and the natural chemokine ligands.[1][2][5] This antagonistic activity blocks the downstream signaling cascades initiated by receptor activation, including the mobilization of intracellular calcium.[4][5]

Calcium flux assays are a valuable functional tool for characterizing the antagonist properties of compounds like Vicriviroc at the CCR5 receptor.[3][4][5] These assays provide a quantitative measure of a compound's ability to inhibit the increase in intracellular calcium concentration that is normally triggered by the binding of an agonist to the receptor. This document provides detailed protocols for utilizing this compound in calcium flux assays to determine its potency and efficacy as a CCR5 antagonist.

Mechanism of Action and Signaling Pathway

CCR5 is a typical seven-transmembrane G-protein coupled receptor. Upon binding of an agonist, such as the chemokine RANTES, the receptor undergoes a conformational change that activates an associated heterotrimeric G-protein (Gαq). This activation leads to the dissociation of the Gα and Gβγ subunits. The activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, which are ligand-gated calcium channels. This binding triggers the release of stored calcium ions from the endoplasmic reticulum into the cytosol, resulting in a rapid and transient increase in intracellular calcium concentration.[6] Vicriviroc, as a CCR5 antagonist, binds to the receptor and prevents the initial conformational change required for G-protein activation, thereby inhibiting the entire signaling cascade and the subsequent release of intracellular calcium.

References

- 1. Vicriviroc - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]

Measuring the Antiviral Activity of Vicriviroc Malate in Peripheral Blood Mononuclear Cells (PBMCs)

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc malate is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells.[1][2][3] By binding to a hydrophobic pocket on the CCR5 receptor, Vicriviroc induces a conformational change that prevents the viral envelope glycoprotein gp120 from engaging with the co-receptor, thereby inhibiting viral entry and subsequent replication.[2][4] This application note provides detailed protocols for assessing the in vitro antiviral activity of this compound in human Peripheral Blood Mononuclear Cells (PBMCs), a primary cell model for HIV-1 infection studies.

Mechanism of Action: CCR5 Antagonism

Vicriviroc is a noncompetitive allosteric antagonist of the CCR5 receptor.[2] Its mechanism of action involves binding to a transmembrane pocket of the CCR5 receptor, which is distinct from the binding site of the natural chemokine ligands.[2] This binding event induces a conformational change in the extracellular loops of CCR5, which are essential for the interaction with the V3 loop of the HIV-1 gp120 protein. Consequently, the fusion of the viral and cellular membranes is aborted, and viral entry is blocked.[2]

Caption: HIV-1 entry pathway and its inhibition by Vicriviroc.

Quantitative Antiviral Activity of this compound

The antiviral potency of Vicriviroc is typically quantified by its 50% and 90% effective concentrations (EC50 and EC90) or inhibitory concentrations (IC50 and IC90) in cell culture assays. These values represent the concentration of the drug required to inhibit viral replication by 50% and 90%, respectively.

| Parameter | Value Range | Cell Type | Virus Type | Reference |

| EC50 | 0.04 nM - 2.3 nM | PBMCs | Panel of 30 R5-tropic HIV-1 isolates | [1][5] |

| EC90 | 0.45 nM - 18 nM | PBMCs | Panel of 30 R5-tropic HIV-1 isolates | [1][5] |

| IC90 | 1.8 nM - 10 nM | PBMCs | Various HIV-1 strains (JrFL, ADA-M, etc.) | [6] |

| Ki | 2.5 nM | - | CCR5 binding affinity | [6] |

Experimental Protocols

The following protocols outline the key steps for measuring the antiviral activity of this compound in PBMCs.

Caption: Workflow for assessing Vicriviroc's antiviral activity.

Isolation and Stimulation of PBMCs

Objective: To isolate PBMCs from whole blood and stimulate them to become susceptible to HIV-1 infection.

Materials:

-

Ficoll-Paque density gradient medium

-

Phosphate-Buffered Saline (PBS)

-

RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

Protocol:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with PBS.

-

Resuspend the cells in complete RPMI-1640 medium.

-

Stimulate the PBMCs with PHA (e.g., 1-5 µg/mL) for 2-3 days at 37°C in a 5% CO2 incubator.[7][8]

-

After stimulation, wash the cells and resuspend them in complete RPMI-1640 medium supplemented with IL-2 (e.g., 20 units/mL) to maintain cell viability and proliferation.[8]

Antiviral Assay in PBMCs

Objective: To determine the concentration-dependent inhibition of HIV-1 replication by this compound.

Materials:

-

Stimulated PBMCs

-

R5-tropic HIV-1 virus stock (e.g., HIV-1BaL)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

p24 Antigen ELISA kit

Protocol:

-

Seed the stimulated PBMCs in a 96-well plate at a density of approximately 1 x 10^6 cells/well.[7]

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.1%).

-

Infect the PBMCs with a pre-titered amount of R5-tropic HIV-1 stock (e.g., at a multiplicity of infection of 0.01-0.1).

-

Immediately after infection, add the different concentrations of this compound to the respective wells. Include control wells with virus only (no drug) and cells only (no virus, no drug).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 4 to 7 days.[3]

-

After the incubation period, collect the cell-free culture supernatants.

-

Quantify the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.[7]

-

Calculate the percentage of viral inhibition for each drug concentration relative to the virus control.

-

Determine the EC50/IC50 and EC90/IC90 values by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Analysis and Interpretation

The primary endpoint of this assay is the reduction in viral replication, measured by the concentration of p24 antigen in the culture supernatant. A dose-dependent decrease in p24 levels in the presence of Vicriviroc indicates antiviral activity. The calculated EC50/IC50 value provides a quantitative measure of the drug's potency. As Vicriviroc is a CCR5 antagonist, it is expected to have no significant activity against CXCR4-tropic (X4) or dual-tropic (R5/X4) HIV-1 isolates.[1][5]

Conclusion

The protocols described provide a robust framework for evaluating the antiviral efficacy of this compound against R5-tropic HIV-1 in a physiologically relevant primary cell model. Accurate determination of its antiviral potency in PBMCs is a crucial step in the preclinical and clinical development of this and other CCR5-targeting antiretroviral agents.

References

- 1. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vicriviroc - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. HIV-1-infected peripheral blood mononuclear cells enhance neutrophil survival and HLA-DR expression via increased production of GM-CSF. Implications for HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

Application of Vicriviroc Malate in Cancer Metastasis Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc Malate, a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), has emerged as a promising investigational agent in the field of oncology, particularly in the study of cancer metastasis.[1] Originally developed for HIV-1 therapy, its role in blocking the CCL5/CCR5 signaling axis has garnered significant attention for its potential to inhibit tumor progression and the metastatic cascade in various cancers, including breast, prostate, and colon cancer.[2][3]

The chemokine CCL5 (also known as RANTES), highly expressed by tumor cells and stromal cells in the tumor microenvironment, plays a pivotal role in promoting cancer cell migration, invasion, and the recruitment of immunosuppressive cells.[4][5] By binding to its receptor CCR5 on cancer cells, CCL5 activates downstream signaling pathways that drive metastatic processes. This compound, by non-competitively binding to a hydrophobic pocket of CCR5, induces a conformational change that prevents CCL5 binding, thereby inhibiting these pro-metastatic signals.[1]

These application notes provide an overview of the utility of this compound in cancer metastasis research, supported by quantitative data and detailed experimental protocols.

Mechanism of Action

This compound is an allosteric antagonist of CCR5. Its binding to the receptor does not compete with the natural ligand CCL5 but instead alters the receptor's conformation, rendering it incapable of binding CCL5 and initiating downstream signaling. This blockade of the CCL5/CCR5 axis has been shown to inhibit key processes in cancer metastasis:

-

Inhibition of Cancer Cell Migration and Invasion: By blocking CCR5, Vicriviroc directly impedes the chemotactic response of cancer cells to CCL5 gradients, a critical step for their movement and invasion into surrounding tissues and blood vessels.[6][7]

-

Modulation of the Tumor Microenvironment: The CCL5/CCR5 axis is crucial for the recruitment of regulatory T cells (Tregs) and other immunosuppressive cells into the tumor microenvironment. By inhibiting this signaling, Vicriviroc may help to restore anti-tumor immunity.[4]

-

Sensitization to Chemotherapy: Preclinical studies suggest that CCR5 inhibition can enhance the efficacy of DNA-damaging chemotherapeutic agents.[2][8]

Quantitative Data

The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound and other CCR5 antagonists in cancer metastasis research.

Table 1: In Vitro Efficacy of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Vicriviroc Concentration | Observed Effect | Reference |

| MDA-MB-231 | Breast Cancer | Calcium Mobilization Assay | Not Specified | 90% inhibition of CCL5-induced calcium response | [6] |

| Hs578T | Breast Cancer | Calcium Mobilization Assay | Not Specified | Significant inhibition of CCL5-induced calcium response | [6] |

| MDA-MB-231 | Breast Cancer | 3D Invasion Assay | 100 nmol/L | Inhibition of FBS-induced cell invasion | [6] |

| Hs578T | Breast Cancer | 3D Invasion Assay | 100 nmol/L | Inhibition of FBS-induced cell invasion | [6] |

| Ba/F3-CCR5 | (Murine pro-B) | Chemotaxis Assay | < 1 nM (IC50) | Potent inhibition of MIP-1α-induced chemotaxis | [9] |

Table 2: In Vivo Efficacy of CCR5 Antagonists in Mouse Models of Cancer Metastasis

| Cancer Type | Mouse Model | CCR5 Antagonist | Treatment Regimen | Key Findings | Reference |

| Breast Cancer | Xenograft (MDA-MB-231 cells) | Vicriviroc | Not Specified | Blocked metastasis of human breast cancer xenografts | [2] |

| Breast Cancer | Experimental Metastasis Model (MDA.pFULG cells) | Maraviroc (another CCR5 antagonist) | Not Specified | 90% reduction in the number and size of pulmonary metastases | [3][7][10] |

Signaling Pathway

The binding of CCL5 to CCR5 on cancer cells activates a cascade of downstream signaling pathways that promote cell migration, invasion, and survival. This compound blocks the initiation of this cascade.

References

- 1. Vicriviroc - Wikipedia [en.wikipedia.org]

- 2. Naming the Barriers between Anti-CCR5 Therapy, Breast Cancer and Its Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiercebiotech.com [fiercebiotech.com]

- 4. CCL5 mediates breast cancer metastasis and prognosis through CCR5/Treg cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The CCL5/CCR5 Axis in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HIV drug may slow down metastatic breast cancer, say researchers at Jefferson's Kimmel Cancer Center | EurekAlert! [eurekalert.org]

Application Notes and Protocols for Vicriviroc Malate in Animal Models of Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc malate is a potent and selective antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] While primarily developed as an antiretroviral agent for the treatment of HIV-1 infection, the crucial role of the CCR5 pathway in mediating inflammatory responses has opened avenues for its investigation in a variety of inflammatory and autoimmune diseases.[1][2] CCR5 is expressed on the surface of various immune cells, including T cells, macrophages, and dendritic cells. Its activation by ligands such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4) plays a pivotal role in the recruitment of these cells to sites of inflammation. Consequently, blocking CCR5 signaling with antagonists like vicriviroc presents a promising therapeutic strategy to mitigate pathological inflammation.

These application notes provide an overview of the potential use of this compound in preclinical animal models of inflammatory diseases, drawing upon data from closely related CCR5 antagonists where direct studies with vicriviroc are not yet available. The provided protocols and data summaries are intended to serve as a guide for researchers designing and conducting studies to evaluate the efficacy of CCR5 antagonists in inflammatory disease models.

Mechanism of Action: CCR5 in Inflammation

The signaling cascade initiated by the binding of chemokines to CCR5 is central to the inflammatory process. This interaction triggers a conformational change in the receptor, leading to the activation of intracellular G proteins. Subsequently, a cascade of downstream signaling events results in cellular responses critical for inflammation, including chemotaxis, cellular activation, and proliferation. By blocking the initial ligand-receptor interaction, CCR5 antagonists like vicriviroc can effectively inhibit these pro-inflammatory cellular responses.

Caption: CCR5 signaling pathway and the inhibitory action of this compound.

Application in Animal Models of Inflammatory Bowel Disease (IBD)

While direct studies using vicriviroc in IBD models are limited, research on the dual CCR2/CCR5 antagonist Cenicriviroc (CVC) in murine models of colitis provides valuable insights into the potential efficacy of CCR5 blockade in this context.

Quantitative Data Summary: Cenicriviroc in DSS-Induced Colitis

The following table summarizes the key findings from a study evaluating Cenicriviroc in a dextran sulfate sodium (DSS)-induced colitis mouse model.[3][4]

| Parameter | Vehicle Control | Cenicriviroc (CVC) | P-value | Reference |

| Disease Activity Index (DAI) Score | Increased | Significantly Reduced | < 0.05 | [3][4] |

| Serum TNF-α Levels | Elevated | Significantly Reduced | < 0.05 | [3][4] |

| Colonic Inflammation (Histology) | Severe | Attenuated | N/A | [3][4] |

| Colonic Fibrosis Markers (e.g., FN, CTGF, α-SMA) | Increased in chronic model | Decreased | < 0.01 | [3][4] |

Experimental Protocol: DSS-Induced Colitis in Mice

This protocol outlines a general procedure for inducing colitis in mice using DSS and for evaluating the therapeutic effects of a CCR5 antagonist.

1. Animal Model:

-

Species: C57BL/6 mice, male, 8-10 weeks old.

2. Induction of Acute Colitis:

-

Administer 3-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water ad libitum for 5-7 consecutive days.[4]

-

Control group receives regular drinking water.

3. Drug Administration:

-

Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Administer this compound or vehicle control daily via oral gavage, starting from day 0 or day 2 of DSS administration. Dosing should be based on pharmacokinetic studies. A dose of 10 mg/kg has been used for Vicriviroc in rats for pharmacokinetic studies.[1]

4. Monitoring and Endpoints:

-

Daily: Monitor body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).

-

Endpoint (Day 7-10):

-

Sacrifice mice and collect colon tissue.

-

Measure colon length.

-

Collect blood for serum cytokine analysis (e.g., TNF-α, IL-6).

-

Fix a segment of the colon in 10% buffered formalin for histological analysis (H&E staining).

-

Homogenize a segment of the colon for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

-

Caption: Experimental workflow for evaluating Vicriviroc in a DSS-induced colitis model.

Application in Animal Models of Neuroinflammation

The role of CCR5 in neuroinflammatory processes makes it a target for neurological disorders. Studies with the CCR5 antagonist Maraviroc in a mouse model of traumatic brain injury (TBI) suggest a neuroprotective effect.[5]

Quantitative Data Summary: Maraviroc in a Mouse Model of Traumatic Brain Injury

The following table summarizes the effects of Maraviroc in a controlled cortical impact (CCI) model of TBI in mice.

| Parameter | Vehicle Control (TBI) | Maraviroc (20 mg/kg) | P-value | Reference |

| Neurological Severity Score (mNSS) | Significantly Impaired | Significantly Improved (Day 3-7 post-TBI) | < 0.05 | [5] |

| Microglial Activation | Increased | Suppressed | N/A | [5] |

| Pro-inflammatory Cytokine Expression | Elevated | Reduced | N/A | [5] |

Experimental Protocol: Controlled Cortical Impact (CCI) Model for Neuroinflammation

This protocol provides a general method for inducing TBI and assessing the therapeutic potential of a CCR5 antagonist.

1. Animal Model:

-

Species: C57BL/6 mice, male, 10-12 weeks old.

2. Surgical Procedure (CCI):

-

Anesthetize the mouse (e.g., isoflurane).

-

Perform a craniotomy over the desired brain region (e.g., parietal cortex).

-

Use a stereotaxic CCI device to induce a controlled brain injury.

-

Suture the scalp and allow the animal to recover.

3. Drug Administration:

-

Prepare this compound in a suitable vehicle.

-

Administer this compound or vehicle control via intraperitoneal injection, typically starting 1 hour post-injury and continuing daily for a specified period (e.g., 3-7 days). A dose of 20 mg/kg was used for Maraviroc in a similar study.[5]

4. Behavioral and Neurological Assessment:

-

Perform a battery of behavioral tests at various time points post-injury (e.g., modified Neurological Severity Score (mNSS), rotarod test, Morris water maze) to assess motor and cognitive function.

5. Histological and Molecular Analysis:

-

At the study endpoint, perfuse the animals and collect brain tissue.

-

Perform immunohistochemistry to assess neuronal damage (e.g., Fluoro-Jade B staining), microglial activation (e.g., Iba1 staining), and astrogliosis (e.g., GFAP staining).

-

Use techniques like qPCR or ELISA to quantify the expression of inflammatory mediators (e.g., TNF-α, IL-1β) in brain homogenates.